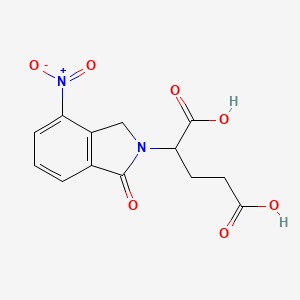
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-
説明
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- is a useful research compound. Its molecular formula is C13H12N2O7 and its molecular weight is 308.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known to be an impurity of lenalidomide , an immunomodulatory drug. Lenalidomide is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
The specific mode of action of 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is not well-documented. As an impurity of Lenalidomide, it may share similar mechanisms. Lenalidomide binds to cereblon, changing its substrate specificity and leading to the degradation of IKZF1 and IKZF3 . These transcription factors are crucial for the development and function of multiple immune cells, including T cells and natural killer cells .
Biochemical Pathways
Lenalidomide’s action on cereblon leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells .
Result of Action
Lenalidomide’s action leads to the degradation of IKZF1 and IKZF3, affecting the development and function of several immune cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid is recommended to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.
生物活性
Pentanedioic acid, 2-(1,3-dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-, also known as 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioic acid, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action and relevant research findings.
Pentanedioic acid derivatives exhibit structural similarities that contribute to their biological activities. The compound features a pentanedioic acid backbone with a nitroisoindole moiety, which enhances its interaction with biological targets.
Inhibition of Enzymatic Activity
Research has demonstrated that certain derivatives of pentanedioic acid can inhibit key enzymes involved in metabolic processes. For instance, benzylamides derived from pentanedioic acid were identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . These compounds showed single-digit nanomolar IC50 values against the human isoform of the enzyme, indicating strong inhibitory potential .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of related compounds, several derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain pentanedioic acid derivatives displayed notable inhibition zones in agar diffusion assays, suggesting their potential as antimicrobial agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the structure-activity relationship (SAR) of pentanedioic acid derivatives in inhibiting 11beta-HSD1. The study highlighted that modifications to the nitrogen and carbon backbone significantly influenced inhibitory potency. The most effective compounds had IC50 values below 0.1 µM in cellular models, showcasing their therapeutic potential in metabolic diseases .
Data Tables
| Compound | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| Benzylamide derivative | <0.1 | 11beta-HSD1 | Enzyme Inhibition |
| Pentanedioic acid derivative | Varied | Antimicrobial (various strains) | Antimicrobial Activity |
| Hydroxy adamantyl amide | <0.01 | 11beta-HSD1 | Enzyme Inhibition |
特性
IUPAC Name |
2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7/c16-11(17)5-4-10(13(19)20)14-6-8-7(12(14)18)2-1-3-9(8)15(21)22/h1-3,10H,4-6H2,(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMMKDWVZJPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














